7-bromohept-2-yne

Catalog No.
S6526261
CAS No.
231620-79-4
M.F
C7H11Br
M. Wt
175.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromohept-2-yne

CAS Number

231620-79-4

Product Name

7-bromohept-2-yne

Molecular Formula

C7H11Br

Molecular Weight

175.1

7-bromohept-2-yne is an acetylenic compound characterized by the molecular formula C7H11Br\text{C}_7\text{H}_{11}\text{Br}. It features a carbon-carbon triple bond and a bromine atom attached to the second carbon of the heptyne chain, giving it unique chemical properties. This compound appears as a colorless to pale-yellow liquid at room temperature, with a boiling point of approximately 196-197°C. It is soluble in organic solvents such as ethanol and ether but is insoluble in water, exhibiting a strong acetylenic odor that can irritate skin and eyes upon contact.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted through nucleophilic substitution, utilizing reagents like sodium azide or potassium cyanide.
  • Addition Reactions: The carbon-carbon triple bond allows for addition reactions with hydrogen, halogens, and halogen acids. For instance, hydrogenation using palladium can yield 7-bromoheptane.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate can convert 7-bromohept-2-yne into corresponding diols or other oxidized products.

Several methods exist for synthesizing 7-bromohept-2-yne:

  • Bromination of 1-heptyne: Using N-bromosuccinimide (NBS) as the brominating agent.
  • Hydrobromic Acid Method: Involves the use of hydrobromic acid with catalysts like iodine or silver nitrate to brominate 1-heptyne.
  • Lithium Dibromoacetate Method: This method utilizes the reaction between 2,4,4-trimethylpent-1-ene and lithium dibromoacetate to produce the desired compound.

7-bromohept-2-yne finds applications across various fields:

  • Organic Synthesis: Serves as a reagent in numerous organic reactions.
  • Pharmaceuticals: Used in developing new drugs due to its biological activity.
  • Material Science: Contributes to creating new materials like liquid crystal compounds and photochromic dyes.
  • Nanotechnology and Photovoltaics: Explored for potential uses in energy systems and nanomaterials.

Current research on 7-bromohept-2-yne includes investigating its interactions with biological targets and pathways. Studies focus on its potential role as a catalyst in organic synthesis reactions and its efficacy in developing new materials for electronic applications. Additionally, ongoing research aims to evaluate its safety profile for prolonged use and its effectiveness in bioremediation processes .

7-bromohept-2-yne can be compared with several similar compounds:

Compound NameKey FeaturesUnique Properties
7-chlorohept-2-yneContains chlorine instead of bromineDifferent reactivity due to chlorine's properties
7-iodohept-2-yneContains iodineMore reactive than bromine, leading to varied applications
7-fluorohept-2-yneContains fluorineExhibits unique reactivity patterns due to fluorine
1-bromoheptyneAlkyne with bromine at terminal positionDifferent structural characteristics affecting reactivity
3-bromohex-1-yneBromine at a different position on the carbon chainAffects the compound's reactivity and potential uses

Each of these compounds shares structural similarities but exhibits distinct chemical behaviors and potential applications due to variations in their halogen substituents and positions on the carbon chain.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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